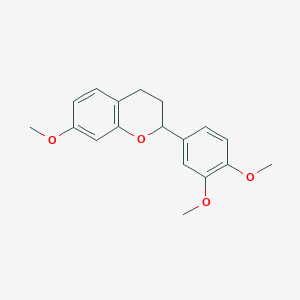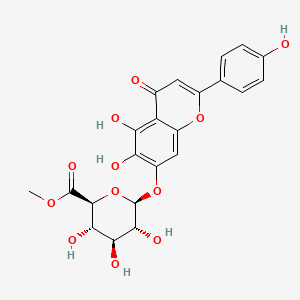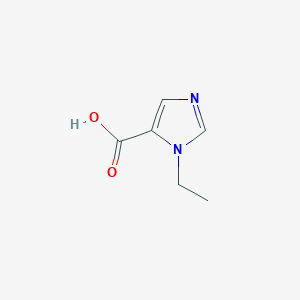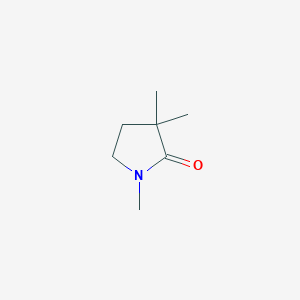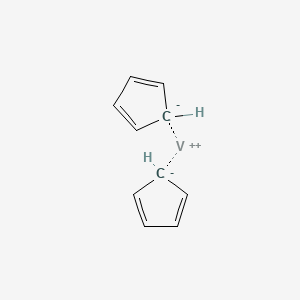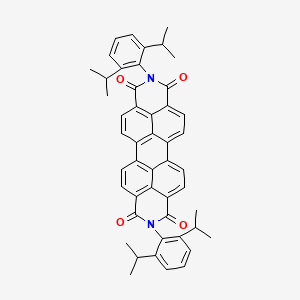
1,2,3,6,7-Pentamethoxyxanthone
Vue d'ensemble
Description
1,2,3,6,7-Pentamethoxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia . It is a type of xanthones .
Molecular Structure Analysis
The molecular formula of this compound is C18H18O7 . Its structure is represented by the InChI string:InChI=1S/C18H18O7/c1-20-11-6-9-10(7-12(11)21-2)25-13-8-14(22-3)17(23-4)18(24-5)15(13)16(9)19/h6-8H,1-5H3 . Physical And Chemical Properties Analysis
The average mass of this compound is 346.335 and its mono-isotopic mass is 346.10525 . Other physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Phytochemical Studies and Quality Control
1,2,3,6,7-Pentamethoxyxanthone has been identified in various phytochemical studies. For instance, it was isolated during the study of small centaury (Centaurium erythraea), a plant known for its bitter tonic properties. This study developed a high-performance liquid chromatography method for the determination of methoxylated xanthones, including this compound, in small centaury aerial parts, aiding in quality control measures (Valentão et al., 2002).
Isolation from Natural Sources
The compound has also been isolated from other natural sources. For instance, it was found in the roots of Eustoma grandiflorum, collected in Texas. Structural elucidation of this and other xanthones was achieved through various spectroscopic methods (Sullivan, Stiles, & Rosler, 1977).
Pharmacological Research
Pharmacological studies involving xanthones have shown various biological activities. While specific studies on this compound might be limited, research on related xanthones can provide insights. For example, xanthones from Halenia elliptica showed vasorelaxant effects on rat coronary artery, highlighting their potential in vascular health research (Wang et al., 2007).
Antioxidant and Anti-Inflammatory Properties
Xanthones have demonstrated significant antioxidant and anti-inflammatory properties. Research on Moutabea guianensis roots, which led to the isolation of various xanthones including pentamethoxyxanthone, showed that these compounds had more potent antioxidant activity than the reference standard, Trolox (Filho et al., 2014). Similarly, xanthones isolated from Hypericum geminiflorum were found to exhibit significant antiplatelet activities (Chung et al., 2002).
Potential in Traditional Medicine
The use of xanthones in traditional medicine, especially in Tibetan medicine, has been documented. Isolation and purification techniques like high-speed counter-current chromatography have been used to extract xanthones from traditional medicinal plants, demonstrating their importance in ethnopharmacology (Liu et al., 2014).
Propriétés
IUPAC Name |
1,2,3,6,7-pentamethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-20-11-6-9-10(7-12(11)21-2)25-13-8-14(22-3)17(23-4)18(24-5)15(13)16(9)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLAFTHMEWJCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




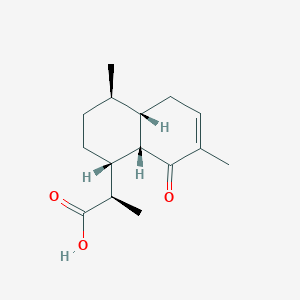



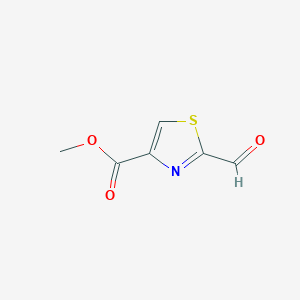
![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
